molecular formula C10H18O4 B080566 4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane CAS No. 10537-73-2

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane

Cat. No.: B080566
CAS No.: 10537-73-2
M. Wt: 202.25 g/mol
InChI Key: ZHYIHFOUPHFJDM-UHFFFAOYSA-N
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Description

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C10H18O4. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is notable for its epoxy group, which imparts significant reactivity, making it useful in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane typically involves the reaction of 2-ethyl-2-methyl-1,3-dioxolane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the dioxolane attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The product is then purified using distillation or chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxolanes with various functional groups.

Scientific Research Applications

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug delivery systems due to its reactivity and ability to form stable conjugates.

    Industry: Utilized in the production of polymers and resins, where its epoxy group enhances the mechanical properties and chemical resistance of the final product.

Mechanism of Action

The mechanism of action of 4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane involves the reactivity of its epoxy group The epoxy group can undergo ring-opening reactions with nucleophiles, leading to the formation of various adducts These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the epoxide ring

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-2-methyl-4-[(2-oxiranylmethoxy)methyl]-1,3-dioxolane
  • 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane

Uniqueness

4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.

Properties

IUPAC Name

2-ethyl-2-methyl-4-(oxiran-2-ylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-10(2)13-7-9(14-10)5-11-4-8-6-12-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYIHFOUPHFJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCC(O1)COCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909472
Record name 2-Ethyl-2-methyl-4-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxolane
Source EPA DSSTox
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10537-73-2
Record name 2-Ethyl-2-methyl-4-[(2-oxiranylmethoxy)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10537-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((2,3-Epoxypropoxy)methyl)-2-ethyl-2-methyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010537732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-methyl-4-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2,3-epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane
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